(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid is a chiral amino acid derivative notable for its potential applications in medicinal chemistry and drug development. This compound features a methoxycarbonyl group and a pyridine moiety, contributing to its biological activity and interaction with various biological targets.
The compound can be synthesized through various chemical reactions involving amino acids and heterocyclic compounds. The specific synthetic routes may vary based on the desired stereochemistry and yield.
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid can be classified as:
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid includes:
Key molecular data include:
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid can participate in various chemical reactions, including:
In these reactions, controlling conditions such as temperature, solvent choice, and reaction time is crucial for optimizing yield and purity.
The mechanism of action for (S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid primarily involves its interaction with biological targets, potentially influencing pathways related to:
Studies may reveal specific binding affinities and inhibition constants for various targets, providing insights into its pharmacological potential.
Physicochemical properties such as log P (partition coefficient), polar surface area (PSA), and hydrogen bond donors/acceptors can provide insights into its bioavailability and pharmacokinetics .
(S)-2-((Methoxycarbonyl)amino)-3-(pyridin-4-YL)propanoic acid has potential applications in:
This compound represents a versatile tool in both synthetic chemistry and biological research, highlighting its importance in advancing medicinal chemistry.
The stereocontrolled 1,3-nitrogen migration strategy represents a groundbreaking advancement for constructing enantiopure (S)-α-amino acids. This method utilizes abundant carboxylic acids as starting materials, which are covalently linked to a nitrogenation reagent (e.g., N-Troc-hydroxylamine) before undergoing ruthenium- or iron-catalyzed C(sp³)–H amination. The reaction proceeds through a cyclic transition state that ensures exceptional regio- and enantiocontrol, achieving up to 98% enantiomeric excess (e.e.) for aryl-substituted alanines [1] [2]. For pyridinyl-alanine derivatives specifically, the chiral-at-metal ruthenium catalyst Λ-RuDMP (1 mol%) enables the rearrangement with 95% e.e. under optimized conditions (CH₂Cl₂, K₂CO₃, 25°C). The Troc (2,2,2-trichloroethoxycarbonyl) protecting group proves essential initially, as it facilitates the migration event while preventing racemization [1] [9]. Subsequent Troc deprotection (Zn/AcOH) and reprotection with methoxycarbonyl yields the target compound.
Table 1: Catalyst Performance in 1,3-Nitrogen Migration
Catalyst | Protecting Group | Solvent | Base | Yield (%) | e.e. (%) |
---|---|---|---|---|---|
Λ-RuDMP | Troc | CH₂Cl₂ | K₂CO₃ | 93 | 95 |
Λ-RuTMS | Troc | CH₂Cl₂ | K₂CO₃ | 80 | 92 |
Λ-RuCF₃ | Troc | CH₂Cl₂ | K₂CO₃ | 6 | 90 |
Iron-(R,R)-BIP | Boc | o-DCB | Piperidine | 78 | 93 |
The methoxycarbonyl (Moc) group serves as a robust amine-protecting moiety in peptide synthesis due to its stability under both basic (piperidine/DMF) and acidic (TFA) deprotection conditions. Unlike the acid-labile tert-butoxycarbonyl (Boc) or base-sensitive 9-fluorenylmethoxycarbonyl (Fmoc), Moc exhibits orthogonal stability toward hydrazine (2% in DMF), which cleaves ivDde groups, and palladium-catalyzed deallylation conditions that remove Alloc groups [7] [10]. This orthogonality enables sequential deprotection during solid-phase synthesis of pyridinyl-alanine-containing peptides. For instance, Moc-protected amines withstand ivDde removal (required for selective side-chain modification of lysine) without decomposition. Additionally, Moc demonstrates superior resistance to epimerization during coupling compared to urethane-type protectants like Fmoc, as confirmed by <0.5% racemization in model dipeptide syntheses [10].
Pyridinyl-alanines pose distinct synthetic challenges due to the coordinating ability of the pyridine nitrogen, which can poison chiral catalysts. Directed C–H amination using iron catalysis overcomes this issue: The carboxylate of 3-(pyridin-4-yl)propanoic acid coordinates to the Fe center in (R,R)-FeBIP, enabling enantioselective nitrene insertion at the α-C(sp³)–H bond [6]. Employing N-Boc-O-mesylhydroxylamine as the nitrene source in ortho-dichlorobenzene with piperidine as base yields N-Boc-protected (S)-3-(pyridin-4-yl)alanine at 55–60% yield and 88–92% e.e. [6]. Alternatively, Ru-catalyzed asymmetric hydrogenation of corresponding enol acetates provides complementary access, though with lower enantioselectivity (≤85% e.e.) due to pyridine coordination [8].
The synthesis of complex peptides containing (S)-2-((methoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid demands protecting groups that can be selectively removed without affecting adjacent functionalities. Methoxycarbonyl (Moc) exhibits full orthogonality to key protecting groups under standardized conditions:
Table 2: Orthogonal Compatibility of Protecting Groups
Protecting Group | Removal Conditions | Stability of Moc |
---|---|---|
Fmoc | 20% piperidine/DMF | Stable |
Boc | 50% TFA/DCM | Stable |
ivDde | 2% hydrazine/DMF | Stable |
Alloc | Pd(PPh₃)₄/CHCl₃-HOAc-NMM | Stable |
Troc | Zn/AcOH or Cd/Pb | Cleaved |
Mtt | 1% TFA/DCM | Stable |
Notably, Moc is incompatible with Troc deprotection reagents (Zn/AcOH), necessitating sequential installation where Moc is applied after Troc removal [7] [10]. For pyridinyl-alanine synthesis, the optimal sequence involves: (1) Troc-assisted 1,3-nitrogen migration, (2) Troc cleavage, (3) Moc protection, ensuring minimal side reactions.
Scalable synthesis of enantiopure (S)-2-((methoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid requires precise optimization of three critical stages:
Table 3: Optimization Parameters for Scalable Synthesis
Stage | Variable | Optimal Value | Improvement vs. Standard |
---|---|---|---|
C–H Amination | Temperature | –15°C | +25% yield |
Catalyst Loading | 5 mol% | +8% yield | |
Troc Deprotection | Reagent | Cd/Pb in AcOH | >99% conversion |
Moc Installation | Solvent | MeOH | 95% yield |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0